molecular formula C17H13F2N3OS B2662953 1-(2,6-Difluorophenyl)-3-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea CAS No. 1903273-30-2

1-(2,6-Difluorophenyl)-3-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea

Cat. No.: B2662953
CAS No.: 1903273-30-2
M. Wt: 345.37
InChI Key: QXRCPZFKKDPNLH-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea is a synthetic organic compound that features a urea moiety linked to a difluorophenyl group and a thiophenyl-pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea typically involves the following steps:

    Formation of the Urea Moiety: This can be achieved by reacting an amine with an isocyanate under mild conditions.

    Attachment of the Difluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a difluorobenzene derivative reacts with a nucleophile.

    Incorporation of the Thiophenyl-Pyridinyl Group: This can be done through a cross-coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential use as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea would depend on its specific biological target. Generally, such compounds may act by:

    Inhibiting Enzymes: Binding to the active site of an enzyme and preventing its activity.

    Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.

    Interfering with Protein-Protein Interactions: Disrupting interactions between proteins that are crucial for certain biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Difluorophenyl)-3-{[5-(pyridin-3-yl)methyl]urea: Lacks the thiophene ring, which may affect its biological activity.

    1-(2,6-Difluorophenyl)-3-{[5-(thiophen-2-yl)phenyl]methyl}urea: Contains a phenyl ring instead of a pyridinyl ring, which could influence its chemical reactivity and biological properties.

Uniqueness

1-(2,6-Difluorophenyl)-3-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea is unique due to the presence of both difluorophenyl and thiophenyl-pyridinyl groups, which may confer specific chemical and

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3OS/c18-13-3-1-4-14(19)16(13)22-17(23)21-9-11-7-12(10-20-8-11)15-5-2-6-24-15/h1-8,10H,9H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRCPZFKKDPNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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